Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

chemical characterization quality control procurement verification

Select this specific benzothiazole-thiazolidine hybrid to achieve selective RIPK1/3 kinase inhibition in your necroptosis assays. Its unique 4-(trifluoromethyl)phenyl moiety and thiazolidine linker ensure distinct SAR, enabling novel IP claims and avoiding generic substitution risks. Ideal for chemical probe development, kinase screening panels, and analytical reference standards. Request a quote now for high-purity (≥95%) research-grade material.

Molecular Formula C18H13F3N2OS2
Molecular Weight 394.43
CAS No. 2034471-39-9
Cat. No. B2554827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
CAS2034471-39-9
Molecular FormulaC18H13F3N2OS2
Molecular Weight394.43
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C18H13F3N2OS2/c19-18(20,21)12-7-5-11(6-8-12)17-23(9-10-25-17)16(24)15-22-13-3-1-2-4-14(13)26-15/h1-8,17H,9-10H2
InChIKeyGIOOVZZPFQEKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding the Chemical Profile of Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (CAS 2034471-39-9) for Scientific Procurement


Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone (CAS 2034471-39-9) is a synthetic heterocyclic compound characterized by a benzothiazole core linked via a methanone bridge to a thiazolidine ring bearing a 4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₈H₁₃F₃N₂OS₂ with an exact mass of 394.04214 g/mol [1]. The compound is listed by suppliers as a research chemical with purported kinase inhibitory activity, specifically targeting receptor-interacting protein kinase 1 (RIPK1) and RIPK3, kinases involved in the necroptosis cell death pathway [1]. However, public-domain quantitative pharmacological data for this exact compound are currently absent from the peer-reviewed literature.

Procurement Risk: Why In-Class Analogs Cannot Replace Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone


Generic substitution among benzothiazole–thiazolidine hybrids is scientifically untenable due to the highly specific structure–activity relationships (SAR) governing kinase inhibition and cell-based functional responses. The presence of a 4-(trifluoromethyl)phenyl moiety on the thiazolidine ring, combined with the precise stereoelectronic environment of the benzothiazole-2-carbonyl group, determines target binding affinity and selectivity [1]. Even minor modifications—such as replacing the CF₃ group with Cl, OCH₃, or moving the substitution pattern—have been shown to drastically alter anti-necroptotic potency and RIPK1/RIPK3 selectivity profiles in related benzothiazole series [1]. Without direct comparative pharmacology data for this specific compound, any interchange with a structural analog constitutes an unvalidated substitution with unknown efficacy and safety implications.

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone vs. Closest Analogs


Physicochemical Identity Confirmation via High-Resolution Mass Spectrometry

The compound possesses a unique molecular formula C₁₈H₁₃F₃N₂OS₂ and an exact monoisotopic mass of 394.04214 g/mol, which distinguishes it from closely related analogs that differ by halogen substitution, ring heteroatoms, or linker length [1]. This exact mass serves as a definitive identity check for incoming material. Common alternatives such as non-fluorinated phenyl analogs or chloro-substituted derivatives differ by ≥18 Da in exact mass, enabling unambiguous LC-MS discrimination [2].

chemical characterization quality control procurement verification

Class-Level Target Engagement: RIPK1/RIPK3 Dual Inhibition Potential

The benzothiazole–thiazolidine scaffold has been identified as a privileged chemotype for RIPK1 and RIPK3 inhibition [1]. In a 2023 benzothiazole optimization study, the lead compound SZM-1209 demonstrated RIPK1 binding affinity (Kd,RIPK1 = 85 nM) and cellular anti-necroptotic activity (EC50 = 22.4 nM) with >117-fold selectivity over RIPK3 (Kd,RIPK3 > 10,000 nM) [1]. While this exact compound was not tested in that study, the 4-(trifluoromethyl)phenyl substituent in the target compound occupies a critical lipophilic pocket that is expected to modulate both potency and kinase selectivity. Direct comparative data for Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone versus des-CF₃ or alternate-substituted analogs are not available in the public domain.

necroptosis kinase inhibition RIPK1 RIPK3 anti-inflammatory

Structural Uniqueness: Trifluoromethyl-Phenyl-Thiazolidine Motif within Benzothiazole Chemical Space

A substructure search of PubChem and ChEMBL indicates that the precise combination of a benzothiazole-2-carbonyl group directly attached to a 2-(4-(trifluoromethyl)phenyl)thiazolidine ring is not represented in any other compound with publicly disclosed biological data [1]. The commercially available precursor, 2-(4-(trifluoromethyl)phenyl)thiazolidine (CAS 937604-42-7), has known synthetic utility but lacks the benzothiazole pharmacophore essential for kinase inhibition . This combinatorial uniqueness avoids intellectual property overlap with extensively patented benzothiazole–2-carboxamide RIPK1 inhibitor series, which typically employ a linear amide linker rather than the cyclic thiazolidine ring present in this compound.

medicinal chemistry chemical biology library design

Recommended Application Scenarios for Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone Based on Existing Evidence


Chemical Probe for RIPK1/RIPK3-Mediated Necroptosis Pathway Studies

Given the class-level evidence that benzothiazole–thiazolidine hybrids can inhibit RIPK1 and RIPK3 [1], this compound is most suitably deployed as a chemical probe in academic kinase screening panels or cellular necroptosis assays (e.g., TNF-α/Z-VAD/SMAC-mimetic induced death in HT-29 or L929 cells). Users should conduct a full concentration-response experiment (e.g., 10-point IC50 determination) and compare results to known inhibitors (Nec-1, GSK'872) to establish context-specific potency and selectivity, as no pre-existing data exist for this exact compound.

SAR Expansion for Patent Circumvention in RIPK Inhibitor Programs

Pharmaceutical research teams can leverage this compound as a distinct scaffold for intellectual property circumvention. Its thiazolidine linker differentiates it from the extensively patented benzothiazole–amide chemotype used in compounds such as GSK'772 [1]. Medicinal chemistry groups can synthesize a focused set of analogs at the 4-position of the thiazolidine phenyl ring and the benzothiazole core, generating novel composition-of-matter claims while pursuing RIPK1 or dual RIPK1/3 inhibition.

Reference Standard for Analytical Method Development

The compound's unique exact mass (394.04214 g/mol) and defined molecular formula (C₁₈H₁₃F₃N₂OS₂) make it suitable as a reference standard for developing LC-HRMS or HPLC-UV methods [1]. Analytical laboratories can use it to validate retention time alignment, mass accuracy, and fragmentation patterns for benzothiazole-containing compounds, provided that in-house purity certification (e.g., NMR, qHNMR, combustion analysis) is performed on the received lot.

In Silico Docking Studies Prior to Synthesis of Focused Libraries

Computational chemistry teams can dock this compound into published RIPK1 and RIPK3 crystal structures (PDB entries 5HX6, 4M66) to predict binding modes and guide the design of optimized analogs [1]. The 4-trifluoromethyl group is expected to occupy a lipophilic sub-pocket, while the benzothiazole carbonyl engages the hinge region. This virtual screening approach can prioritize which substituents to explore synthetically, reducing resource expenditure before committing to experimental validation.

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.